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Compound of Interest

Compound Name: FT113

Cat. No.: B15573709

A comprehensive review of the clinical and preclinical data surrounding the next generation of
FASN inhibitors, with a focus on FT113 in comparison to clinically evaluated counterparts such
as TVB-2640 (Denifanstat) and ASC40.

Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in oncology and
metabolic diseases due to its pivotal role in de novo lipogenesis, a process significantly
upregulated in various pathological conditions. This guide provides a comparative analysis of
the preclinical FASN inhibitor FT113 against other notable inhibitors that have progressed to
clinical trials, offering researchers, scientists, and drug development professionals a
comprehensive overview of their clinical potential, supported by available experimental data
and detailed methodologies.

Comparative Efficacy and Potency

The landscape of FASN inhibitors is populated by several molecules with distinct chemical
scaffolds and varying degrees of potency and clinical development. Here, we summarize the
key quantitative data for FT113, TVB-2640, and ASC40 to facilitate a direct comparison of their
biological activity.
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Table 1. Comparative Potency of FASN Inhibitors. IC50 values represent the concentration of

the inhibitor required to reduce the activity of FASN or a cellular process by 50%. Lower values

indicate higher potency.

Preclinical Antitumor Activity of FT113

FT113 has demonstrated significant antitumor activity in preclinical models. In vitro, it has

shown potent anti-proliferative effects against various cancer cell lines.

IC50 (Anti-proliferative

Cell Line Cancer Type
Assay)
PC3 Human Prostate Cancer 47 nM[1]
Human Acute Myeloid
MV4-11 26 nM[1]

Leukemia

Table 2: In Vitro Anti-proliferative Activity of FT113.

In vivo studies using a mouse xenograft model with MV4-11 human acute myeloid leukemia

cells have further substantiated the anti-tumor potential of FT113.
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Treatment Group Dosage Tumor Growth Inhibition
FT113 25 mg/kg 32%[1]
FT113 50 mg/kg 50%[1]

Table 3: In Vivo Antitumor Efficacy of FT113 in an MV4-11 Xenograft Model.[1]

Clinical Development of Other FASN Inhibitors

While FT113 remains in the preclinical stage, other FASN inhibitors have advanced into clinical
trials, providing valuable insights into the therapeutic potential and challenges of targeting this
pathway in humans.

TVB-2640 (Denifanstat): This is one of the most clinically advanced FASN inhibitors. It has
been evaluated in multiple Phase | and Il clinical trials for various solid tumors, including non-
small cell lung cancer (NSCLC), breast cancer, and ovarian cancer, both as a monotherapy
and in combination with standard-of-care agents like paclitaxel. In a Phase | study, TVB-2640
demonstrated a manageable safety profile and showed preliminary signs of efficacy, with
prolonged stable disease observed in some patients. Combination therapy with paclitaxel
showed confirmed partial responses in several tumor types. TVB-2640 has also shown promise
in non-oncologic indications, significantly reducing liver fat in patients with nonalcoholic
steatohepatitis (NASH).

ASC40 (Denifanstat): ASC40, which is the same molecule as TVB-2640 but developed under a
different name for specific indications and regions, has shown significant success in the
treatment of acne vulgaris. In a Phase Il clinical trial (NCT05104125), ASC40 demonstrated a
statistically significant reduction in inflammatory and non-inflammatory lesions compared to
placebo. A subsequent Phase Il trial (NCT06192264) also met all its primary and key
secondary endpoints, confirming its efficacy and favorable safety profile for the treatment of
moderate to severe acne.

Signaling Pathways and Mechanism of Action

FASN inhibition impacts critical signaling pathways that are frequently dysregulated in cancer,
primarily the PIBK/AKT/mTOR and MAPK/ERK pathways. By depleting the intracellular pool of
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palmitate, FASN inhibitors can disrupt the proper localization and function of key signaling
proteins, leading to cell cycle arrest and apoptosis.
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Caption: FASN in the PI3BK/AKT/mTOR Signaling Pathway.
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Caption: FASN Regulation by the MAPK/ERK Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for
key experiments are provided below.

FASN Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of FASN by quantifying the incorporation of a
radiolabeled substrate into fatty acids.

1. Enzyme and Substrate Preparation:

e Recombinant human FASN is purified and diluted in assay buffer (e.g., 100 mM potassium
phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA).

o Areaction mixture is prepared containing acetyl-CoA and NADPH in the assay buffer.

e The radiolabeled substrate, [**C]-malonyl-CoA, is prepared at a stock concentration and
diluted to the final working concentration.

2. Assay Procedure:

e The FASN enzyme solution is pre-incubated with varying concentrations of the test inhibitor
(e.g., FT113) or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

e The enzymatic reaction is initiated by the addition of the reaction mixture containing [**C]-
malonyl-CoA.

e The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.

3. Termination and Scintillation Counting:

e The reaction is terminated by the addition of an acidic solution (e.g., 6 M HCI).

e The newly synthesized fatty acids are extracted using an organic solvent (e.g., hexane).

e The radioactivity in the organic phase is quantified using a liquid scintillation counter.
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4. Data Analysis:
e The percentage of FASN inhibition is calculated relative to the vehicle control.

e The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for a Radiometric FASN Inhibition Assay.

In Vivo Tumor Xenograft Study

This experimental model is crucial for evaluating the anti-tumor efficacy of a drug candidate in a

living organism.
1. Cell Culture and Animal Model:
e The selected human cancer cell line (e.g., MV4-11) is cultured under standard conditions.

e Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human
tumor cells.

2. Tumor Implantation:

o A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
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e Tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).
3. Treatment Administration:
e Mice are randomized into treatment and control groups.

e The FASN inhibitor (e.g., FT113) is administered, typically orally, at various doses. The
vehicle used for the drug formulation is given to the control group.

o Treatment is administered on a defined schedule (e.g., daily or twice daily) for a specified
duration.

4. Monitoring and Endpoint:

e Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor
volume is calculated using the formula: (Length x Width2)/2.

e The study is terminated when tumors in the control group reach a predetermined size or after
a set treatment period.

5. Data Analysis:

e Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume
between the treated and control groups.

o Statistical analysis is performed to determine the significance of the observed anti-tumor
effects.

Conclusion and Future Perspectives

The available data indicate that FT113 is a potent FASN inhibitor with significant preclinical
anti-tumor activity. Its efficacy in both in vitro and in vivo models suggests that it holds promise
as a potential therapeutic agent for cancers that are dependent on de novo lipogenesis.

The clinical success of other FASN inhibitors like TVB-2640 and ASC40 in oncology and
dermatology provides a strong rationale for the continued development of this class of drugs.
The manageable safety profile observed in clinical trials is encouraging, although specific side
effects such as skin and eye-related issues need to be carefully monitored and managed.
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Future research should focus on a head-to-head preclinical comparison of FT113 with clinically
advanced FASN inhibitors to better understand its relative potency and potential advantages.
Furthermore, identifying predictive biomarkers of response to FASN inhibition will be crucial for
patient selection and for maximizing the clinical benefit of these targeted therapies. The
exploration of combination strategies, where FASN inhibitors are paired with other anticancer
agents, is also a promising avenue for future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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